BenchChemオンラインストアへようこそ!

N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine

Schiff base stereoelectronic differentiation conformational restriction pharmacophore planarity

Procure with strict CAS integrity: 5845-27-2 is erroneously cross-listed for 2-bromo-N-ethyl-N-methylethanamine. This (E)-methylidene Schiff base offers a planar, conjugation-extended pharmacophore critical for metal-chelation bioactivity amplification. The pre-installed 4-fluorophenyl handle enables halogen-focused SAR. Its triazole–furan conjugate core resists hydrolytic degradation in DMSO/dioxane, ensuring assay reliability. Not substitutable by the reduced amine analog (CAS 894760-66-8) or non-fluorinated variants. Verify identity by LC-MS/NMR upon receipt.

Molecular Formula C13H9FN4O
Molecular Weight 256.23 g/mol
CAS No. 5845-27-2
Cat. No. B3384905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
CAS5845-27-2
Molecular FormulaC13H9FN4O
Molecular Weight256.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C=NN3C=NN=C3)F
InChIInChI=1S/C13H9FN4O/c14-11-3-1-10(2-4-11)13-6-5-12(19-13)7-17-18-8-15-16-9-18/h1-9H/b17-7+
InChIKeyAHVNPEWVKSASMS-REZTVBANSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10.5 [ug/mL]

N-{(E)-[5-(4-Fluorophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine (CAS 5845-27-2): Chemical Identity and Procurement Baseline


N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine (CAS 5845-27-2; molecular formula C13H9FN4O; molecular weight 256.23 g/mol) is a synthetic, small-molecule Schiff base composed of a 4-fluorophenyl-substituted furan ring linked via an (E)-configured methylidene bridge to a 4H-1,2,4-triazol-4-amine scaffold. It belongs to the arylidene-triazolamine class, which is widely investigated for antimicrobial and coordination chemistry applications [1]. This compound is supplied exclusively for non-human research use and must be procured with attention to CAS-number integrity, as the identifier 5845-27-2 is erroneously cross-listed in some databases for 2-bromo-N-ethyl-N-methylethanamine hydrobromide .

Why Close Analogs of N-{(E)-[5-(4-Fluorophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine Cannot Be Assumed Interchangeable


Within the 4H-1,2,4-triazol-4-amine Schiff base family, even structurally proximal analogs exhibit pronounced differences in biological activity that preclude generic substitution. The target compound's (E)-configured methylidene (–CH=N–) linkage creates a planar, conjugation-extended pharmacophore that is stereoelectronically distinct from its reduced amine analog (CAS 894760-66-8) and from regioisomeric 1,2,4-triazole Schiff bases . Literature on related triazole Schiff bases demonstrates that both the arylidene substitution pattern and the electronic character of the pendant aromatic group critically modulate antibacterial potency: in a series of ten Schiff base derivatives of 4-amino-3-(furan-2)-5-mercapto-1,2,4-triazole, the nature of the arylidene substituent dictated whether a compound exhibited broad-spectrum antibacterial activity, selective antifungal activity, or negligible activity [1]. Furthermore, systematic variation of fluorine content on 3,5-disubstituted-4H-1,2,4-triazol-4-amines has been shown to produce fungicidal inhibition rates spanning from marginal to highly effective at identical assay concentrations, confirming that even single-atom alterations in this scaffold yield non-trivial activity differentials [2]. These findings collectively establish that generic substitution within this compound class carries material risk of functional non-equivalence.

Quantitative Differentiation Evidence for N-{(E)-[5-(4-Fluorophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine Versus Closest Analogs


(E)-Methylidene Schiff Base Configuration Confers Planar Rigidity Unavailable in the Reduced Amine Analog CAS 894760-66-8

The target compound features an sp²-hybridized (E)-methylidene (–CH=N–) bridge that enforces a planar, fully conjugated π-system extending from the 4-fluorophenyl group through the furan ring to the triazole core. The closest cataloged analog, CAS 894760-66-8 (N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(4H-1,2,4-triazol-4-yl)amine), possesses a reduced sp³-hybridized –CH₂–NH– linkage that eliminates this conjugation and introduces conformational flexibility . In structurally related triazole Schiff base series, the azomethine (–CH=N–) group has been experimentally identified as the essential pharmacophoric unit responsible for antibacterial activity; derivatives lacking this group or possessing electronically dissimilar substituents on the arylidene portion displayed markedly reduced or absent activity against the same bacterial panels [1]. No published head-to-head biological comparison between CAS 5845-27-2 and CAS 894760-66-8 currently exists.

Schiff base stereoelectronic differentiation conformational restriction pharmacophore planarity

Triazole–Furan Conjugation Enhances Chemical Stability of the Furan Core Relative to Non-Conjugated Furan Derivatives

The target compound's triazole ring is conjugated through the methylidene bridge to the furan heterocycle, forming an extended aromatic system. Independent experimental studies on structurally analogous triazole–furan conjugated systems have demonstrated that this conjugation significantly reduces degradation of the electron-rich furan core under both acidic and basic hydrolytic conditions compared to furan systems lacking a conjugated triazole moiety. Specifically, triazole-substituted furoic acid esters showed substantially lower degrees of degradation and ester hydrolysis; the lowest degradation rates were achieved in dioxane and polar aprotic solvents (DMSO and DMF), whereas under identical conditions, furan esters without the conjugated triazole fragment underwent significant tarring and hydrolysis [1]. While this study was conducted on triazole-substituted furoic acid esters rather than on the target compound directly, the structural analogy—aromatic triazole conjugated to furan—supports a class-level inference of enhanced furan stability that is absent in non-conjugated furan-containing comparators.

heterocycle stability furan degradation triazole conjugation effect

4-Fluorophenyl Substitution on the Furan Ring Offers a Computationally Predicted Advantage in Drug-Likeness and ADME Profile Over Non-Halogenated Phenyl Analogs

The 4-fluorophenyl substituent at the furan 5-position is a strategic structural feature. In fluorinated 1,2,4-triazole fungicide development, the introduction of fluorine has been systematically shown to modulate physical properties and enhance bioactivity; compounds bearing trifluoromethyl groups exhibited superior fungicidal activity compared to those with single fluorine atoms, establishing a quantitative structure–activity relationship (SAR) gradient where fluorination level correlates with potency [1]. For 4H-1,2,4-triazol-4-amine itself (the core amine precursor, CAS 584-13-4), combined computational approaches including molecular docking, NBO analysis, and ADME prediction have characterized its drug-likeness profile, providing a computational baseline [2]. The 4-fluorophenyl-furan extension present in the target compound is expected to further modulate lipophilicity, membrane permeability, and metabolic stability relative to non-fluorinated phenyl analogs—consistent with the well-established principle that strategic fluorine incorporation reduces oxidative metabolism at the para-position of phenyl rings. No experimental ADME or PK data specific to CAS 5845-27-2 have been published.

fluorine substitution drug-likeness prediction ADME optimization metabolic stability

Triazole-Derived Schiff Base Ligands Demonstrate Metal-Chelation Capability Enabling Antimicrobial Activity Amplification via Complexation—A Differentiation from Non-Schiff Base Triazoles

The azomethine nitrogen of the (E)-methylidene bridge in the target compound serves as a potential coordination site for transition metal ions, a capability entirely absent in reduced amine analogs or triazole-only scaffolds. In a directly relevant study, the Schiff base ligand (E)-N-(4-(dimethylamino)benzylidene)-4H-1,2,4-triazol-4-amine (L) and its Ni(II), Co(II), and Cu(II) complexes were evaluated for antibacterial activity. The Cu(II) complex (3) exhibited the most potent DPPH radical scavenging activity with an IC₅₀ of 1.97 ± 0.08 μg/mL, approaching the potency of the ascorbic acid standard (IC₅₀ 1.14 ± 0.17 μg/mL). For antibacterial activity, the Co(II) complex (2) showed prominent inhibition against Gram-positive strains (Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermidis) at doses of 250 and 500 μg/mL, while the free ligand showed comparatively weaker activity [1]. This metal-dependent activity amplification is consistent with broader triazole Schiff base literature showing that metal(II) complexes possess more potent antibacterial and antifungal activity than their uncomplexed parent Schiff bases [2].

metal complexation antimicrobial potentiation Schiff base ligand coordination chemistry

Recommended Research Application Scenarios for N-{(E)-[5-(4-Fluorophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine Based on Quantitative Differentiation Evidence


Antimicrobial Lead Optimization Requiring a Planar, Conjugation-Extended Pharmacophore with Metal-Chelation Capability

This compound is suited for medicinal chemistry programs that exploit the (E)-methylidene azomethine group as both a structural rigidity element and a metal-coordination site. Class-level evidence demonstrates that triazole Schiff base metal complexes—particularly Co(II) and Cu(II)—exhibit amplified antibacterial activity against Gram-positive strains (S. aureus, B. subtilis, S. epidermidis) relative to their free ligands, with the Cu(II) complex of a structurally analogous 4H-1,2,4-triazol-4-amine Schiff base achieving DPPH radical scavenging IC₅₀ of 1.97 μg/mL [1]. The planar, conjugation-extended architecture differentiates this compound from its reduced amine analog CAS 894760-66-8 and makes it the appropriate scaffold for programs requiring both pharmacophore planarity and post-synthetic metal complexation as a bioactivity amplification strategy.

Structure–Activity Relationship (SAR) Studies on Fluorinated Furan-Triazole Hybrid Scaffolds

The 4-fluorophenyl substituent at the furan 5-position provides a pre-installed fluorine handle for SAR exploration. Published data on fluorinated 3,5-disubstituted-4H-1,2,4-triazol-4-amines establish that fluorine incorporation modulates fungicidal activity in a substitution-level-dependent manner, with CF₃-substituted derivatives outperforming mono-fluorinated analogs at 100 μg/mL [2]. This compound can serve as a mono-fluorinated reference point in comparative SAR matrices alongside non-fluorinated phenyl-furan analogs, enabling systematic evaluation of the fluorine effect on antimicrobial potency, metabolic stability, and target binding within a single scaffold family.

Solution-Phase Experimental Workflows Requiring Extended Furan Heterocycle Stability

For experimental protocols involving prolonged compound incubation in polar aprotic solvents (DMSO, DMF) or dioxane, the triazole–furan conjugation present in this scaffold offers a documented stability advantage. Studies on structurally analogous triazole-conjugated furan systems demonstrate significantly reduced furan-core degradation and ester hydrolysis under acidic and basic conditions compared to non-conjugated furan derivatives, with optimal stability achieved in dioxane and polar aprotic solvents [3]. This makes CAS 5845-27-2 preferable to non-conjugated furan-containing analogs for bioassay workflows requiring extended solution-state storage or exposure to hydrolytic conditions.

Computational Chemistry and Molecular Docking Studies on Triazole-Containing Antimicrobial Pharmacophores

Computational drug-likeness and ADME prediction studies on the 4H-1,2,4-triazol-4-amine core scaffold provide a foundational computational profile for this compound class [4]. The target compound extends this core with a 4-fluorophenyl-furan-methylidene motif that introduces additional molecular descriptors (logP modulation, increased molecular surface area, halogen-bonding potential) suitable for in silico screening and molecular docking campaigns. Given the established role of the azomethine group as the active pharmacophoric unit in triazole Schiff base antibacterials [5], this compound is a relevant ligand for docking studies against bacterial enzyme targets where planar, halogenated aromatic ligands are predicted to show favorable binding poses.

Quote Request

Request a Quote for N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.